molecular formula C15H15NOS B14304815 S-Benzyl (4-methylphenyl)carbamothioate CAS No. 112433-98-4

S-Benzyl (4-methylphenyl)carbamothioate

Cat. No.: B14304815
CAS No.: 112433-98-4
M. Wt: 257.4 g/mol
InChI Key: ZFWUDZWEUFPKJB-UHFFFAOYSA-N
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Description

S-Benzyl (4-methylphenyl)carbamothioate: is an organic compound characterized by the presence of a benzyl group attached to a carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl (4-methylphenyl)carbamothioate typically involves the reaction of benzyl chloride with 4-methylphenyl isothiocyanate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the formation of the carbamothioate linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Benzyl (4-methylphenyl)carbamothioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the carbamothioate bond and formation of corresponding amines and thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like hydroxide or alkoxide ions replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydroxide, ethanol as a solvent.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: S-Benzyl (4-methylphenyl)carbamothioate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for the development of new pharmaceuticals.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including agrochemicals and materials with specific properties such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of S-Benzyl (4-methylphenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • S-Benzyl N-(2-chloro-6-methylphenyl)thiocarbamate
  • S-Benzyl N-(4-chloro-2-methoxyphenyl)thiocarbamate
  • S-Benzyl N-(2-chloro-4-nitrophenyl)thiocarbamate

Uniqueness: S-Benzyl (4-methylphenyl)carbamothioate stands out due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. The presence of the 4-methyl group can enhance its stability and modify its electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

112433-98-4

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

S-benzyl N-(4-methylphenyl)carbamothioate

InChI

InChI=1S/C15H15NOS/c1-12-7-9-14(10-8-12)16-15(17)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

ZFWUDZWEUFPKJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)SCC2=CC=CC=C2

Origin of Product

United States

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